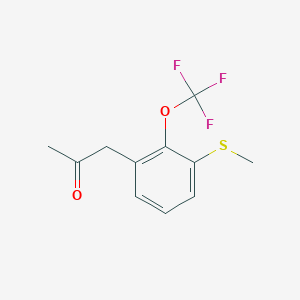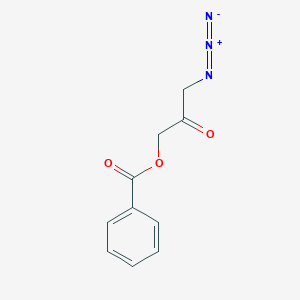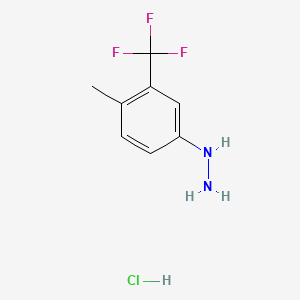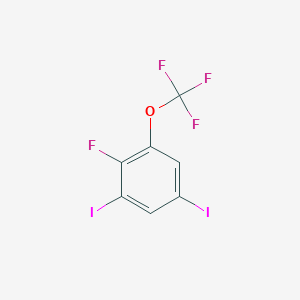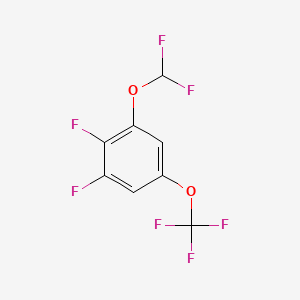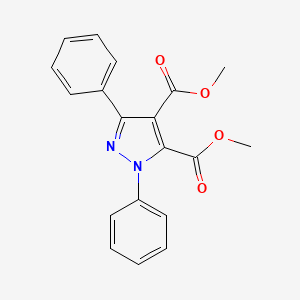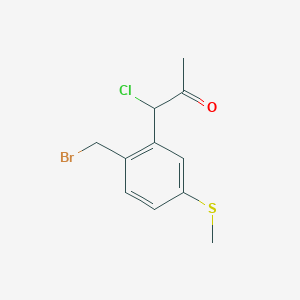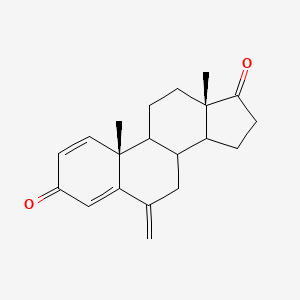![molecular formula C8H8N4O4 B14056769 2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide CAS No. 111317-16-9](/img/structure/B14056769.png)
2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydrazinecarboxamide group attached to a phenyl ring substituted with hydroxy and nitro groups. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the mixture being heated to facilitate the condensation process. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for various applications.
化学反应分析
Types of Reactions
2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of various ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in various ethers or esters, depending on the substituents introduced.
科学研究应用
2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. For example, its derivatives may inhibit certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and derivative being studied.
相似化合物的比较
Similar Compounds
- 2-Hydroxy-N-(2-methyl-5-nitrophenyl)benzylamine
- 2-Hydroxy-N-(2-methoxy-5-nitrophenyl)benzylamine
- 2-(2-Hydroxy-5-nitrophenyl)-5-methyl-1,3-dioxane-5
Uniqueness
2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in research and industry.
属性
CAS 编号 |
111317-16-9 |
|---|---|
分子式 |
C8H8N4O4 |
分子量 |
224.17 g/mol |
IUPAC 名称 |
[(2-hydroxy-5-nitrophenyl)methylideneamino]urea |
InChI |
InChI=1S/C8H8N4O4/c9-8(14)11-10-4-5-3-6(12(15)16)1-2-7(5)13/h1-4,13H,(H3,9,11,14) |
InChI 键 |
TVRPWEXMVFATFF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methoxy(phenyl)[tris(trimethylsilyl)methyl]silanol](/img/structure/B14056692.png)

